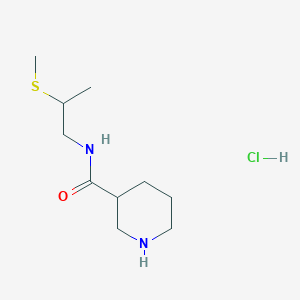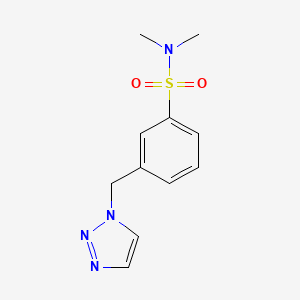
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the class of cathinones. It is a derivative of pyrovalerone and has a similar chemical structure to other cathinones such as MDPV and α-PVP. MPHP has been gaining popularity in the research community due to its potential therapeutic applications, as well as its ability to act as a psychoactive substance.
Wirkmechanismus
The exact mechanism of action of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride is not fully understood. However, it is believed to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in a stimulating effect on the central nervous system.
Biochemical and Physiological Effects:
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also produces a state of euphoria, increased alertness, and enhanced cognitive function. However, prolonged use of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride can lead to addiction, psychosis, and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to have a range of potential therapeutic applications. However, its psychoactive effects can make it difficult to use in certain experiments, and its potential for abuse means that it must be handled with caution.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride and its potential adverse effects.
Synthesemethoden
The synthesis of N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride involves the reaction of pyrrolidine with 3,4-methylenedioxyphenylpropan-2-one in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with 2-methylthiopropanoyl chloride to form N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride. The final product is obtained in the form of a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has been studied extensively in the scientific community for its potential therapeutic applications. It has been identified as a potential treatment for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride has also been investigated for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS.ClH/c1-8(14-2)6-12-10(13)9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTAJODLFDDZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCCNC1)SC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylsulfanylpropyl)piperidine-3-carboxamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[[4-methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]piperidine-2-carboxamide;hydrochloride](/img/structure/B7632700.png)
![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7632710.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)

![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![Ethyl 4-[(2-ethylsulfinylcyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632735.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
![3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)
